N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide
Description
N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide (CAS 1710195-24-6) is a heterocyclic compound with the molecular formula C₈H₁₂N₄O and a molecular weight of 180.21 g/mol . Its structure consists of a fused pyrrolo-pyrazole core substituted with an ethyl carboxamide group.
Properties
Molecular Formula |
C8H12N4O |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
N-ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-2-10-8(13)7-5-3-9-4-6(5)11-12-7/h9H,2-4H2,1H3,(H,10,13)(H,11,12) |
InChI Key |
HPESBKNEUSBQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NNC2=C1CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide typically involves multiple steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to yield N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the desired pyrrolo[3,4-c]pyrazole structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amide Group
The carboxamide group undergoes nucleophilic substitution under acidic or basic conditions. Common reactions include:
Key Findings :
-
Hydrolysis yields the carboxylic acid derivative, which can further react with amines to form secondary amides.
-
Alkylation at the amide nitrogen retains the fused ring structure but modifies steric and electronic properties .
Ring Functionalization and Oxidation
The pyrrolo-pyrazole core participates in electrophilic substitution and oxidation:
Mechanistic Insights :
-
Bromination occurs preferentially at the C-5 position due to electron density distribution .
-
Oxidation with KMnO₄ cleaves the pyrrolidine ring, yielding dione intermediates.
Ring-Opening and Rearrangement Reactions
Under strongly acidic or basic conditions, the fused ring system undergoes degradation:
| Conditions | Reagents | Major Products | Reference |
|---|---|---|---|
| Conc. H₂SO₄, 100°C | H₂O (quench) | Pyrazole-3-carboxamide and succinimide | |
| NaOH (10%), ethanol | Heat (reflux) | Ethylamine and pyrrolo-pyrazole fragments |
Applications :
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings to introduce aromatic/heteroaromatic groups:
Optimization Notes :
-
Suzuki reactions require anhydrous conditions to avoid side reactions .
-
Electron-withdrawing substituents on the aryl boronic acid enhance coupling efficiency .
Biological Activity-Driven Modifications
Derivatives of this compound show affinity for kinase targets, prompting tailored reactions:
| Modification | Purpose | Biological Outcome | Reference |
|---|---|---|---|
| Sulfonation (C-5) | Enhance solubility | Improved IC₅₀ against Aurora kinases | |
| Fluorination | Increase metabolic stability | Higher bioavailability in murine models |
Case Study :
-
Fluorination at C-5 reduced off-target binding in kinase inhibition assays (IC₅₀ = 0.16 µM for Aurora-A) .
Stability Under Physiological Conditions
The compound’s stability in buffered solutions informs its pharmacokinetics:
| Condition | pH | Half-Life (37°C) | Degradation Products | Reference |
|---|---|---|---|---|
| Phosphate buffer | 7.4 | 8.2 hours | Pyrazole-3-carboxylic acid | |
| Simulated gastric fluid | 1.2 | <1 hour | Ethylamine, ring-opened fragments |
Implications :
-
Rapid degradation in acidic environments limits oral bioavailability.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide has been studied for its potential anticancer activities. Research indicates that derivatives of tetrahydropyrrolo[3,4-c]pyrazole compounds exhibit selective cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways critical for cancer cell survival .
1.2 Glycine Transport Inhibition
Recent patent literature suggests that this compound acts as an inhibitor of glycine transporters (GlyT). Glycine plays a crucial role in the central nervous system as an inhibitory neurotransmitter. By modulating glycine levels in synaptic clefts, this compound may contribute to the treatment of neurological disorders such as schizophrenia and other psychotic disorders .
Neuropharmacology
2.1 Neurological Disorders
The compound's ability to influence glycine levels suggests its potential use in treating conditions like Alzheimer's disease and other forms of dementia. By enhancing glycinergic transmission or preventing its reuptake through GlyT inhibition, it could help restore cognitive functions impaired by these disorders .
2.2 Psychotropic Effects
Studies have indicated that compounds similar to this compound may exhibit psychotropic effects by modulating NMDA receptor activity through glycine interactions. This modulation can lead to improved synaptic plasticity and cognitive performance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a full agonist of the human GPR119 receptor, which plays a role in glucose homeostasis and insulin secretion . The compound’s conformational restriction of the core scaffold ensures effective binding to the receptor, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs differ in substituents on the pyrrolidine nitrogen, carboxamide/ester groups, or aromatic substituents. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |
|---|---|---|---|---|
| N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide | C₈H₁₂N₄O | 180.21 | Ethyl (amide) | Carboxamide |
| Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate | C₈H₁₁N₃O₂ | 195.20 | Ethoxy | Ester |
| Pyrrolo[3,4-c]pyrazole-3-carboxylic acid, 5-(4-bromophenyl)-1,4,5,6-tetrahydro-4,6-dioxo-, ethyl ester | C₁₄H₁₀BrN₃O₄ | 364.15 | 4-Bromophenyl, Ethoxy | Ester, Diketone |
| N-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide | C₉H₁₂N₄O | 192.22 | Cyclopropyl (amide) | Carboxamide |
Key Observations :
Key Insights :
- Diastereoselectivity: The use of α-alkylated amino esters (e.g., N-benzylglycine ethyl ester) in ensures controlled cyclization, a strategy applicable to the target compound’s synthesis.
Physicochemical and Application Considerations
- Solubility : The carboxamide group in the target compound may improve aqueous solubility compared to ester analogs (e.g., ), which are more lipophilic.
- Stability : Cyclopropyl-substituted analogs () face discontinuation, possibly due to synthetic complexity or metabolic instability, whereas the ethyl group offers a balance of simplicity and efficacy .
- Biological Relevance : Bromophenyl-substituted derivatives () could serve as kinase inhibitors due to aromatic stacking interactions, but their higher molecular weight may limit bioavailability .
Q & A
Q. What are the established synthetic routes for preparing N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide?
The compound is typically synthesized via multi-step procedures involving:
- Core formation : Cyclocondensation reactions to construct the pyrrolo[3,4-c]pyrazole scaffold. For example, coupling ethyl esters with hydrazine derivatives under basic conditions (e.g., KOH/EtOH) to form intermediates .
- Functionalization : Introducing the ethyl carboxamide group via nucleophilic substitution or amidation. Ethyl chloroformate or carbodiimide-mediated coupling (e.g., EDC/HOBt) can be used for carboxamide installation .
- Purification : Recrystallization or column chromatography (silica gel, eluting with EtOAc/hexane) ensures high purity (>95%) .
Q. How is the structural identity of this compound confirmed?
Key techniques include:
- X-ray crystallography : Resolving the crystal lattice to determine bond angles, dihedrals, and stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement .
- Spectroscopy :
- ¹H/¹³C NMR : Characterizes proton environments (e.g., ethyl group δ ~1.2–1.4 ppm) and carbonyl signals (δ ~165–170 ppm) .
- HRMS : Validates molecular weight (theoretical [M+H]⁺ for C₈H₁₂N₄O: 187.0954) .
Q. What are the critical physicochemical properties for experimental design?
- Molecular weight : 187.2 g/mol.
- Solubility : Moderate in polar solvents (DMSO, methanol) but limited in water. Use DMSO for in vitro assays .
- Stability : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., Aurora-A kinase). The pyrazole ring may form π-π stacking with Phe residues, while the carboxamide participates in hydrogen bonding .
- MD simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) to evaluate conformational changes in target proteins .
Q. What strategies resolve contradictions in reported biological activities?
- Dose-response profiling : Compare IC₅₀ values across assays (e.g., enzymatic vs. cell-based). Variations may arise from off-target effects or assay conditions .
- Structural analogs : Test derivatives (e.g., benzyl or methyl substituents) to isolate substituent-specific activity. For example, ethyl groups enhance metabolic stability compared to bulkier analogs .
Q. How is the compound evaluated for kinase inhibition?
- Enzymatic assays : Use ADP-Glo™ Kinase Assay to measure ATP consumption. For Aurora-A kinase, reported IC₅₀ values range from 50–200 nM .
- Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (e.g., FLT3 or CDK2) .
Q. What crystallographic challenges arise during structure refinement?
- Disorder handling : Partial occupancy of the ethyl group may require SHELXL’s PART instruction for refinement .
- Twinned data : Use SHELXE to deconvolute overlapping reflections in high-symmetry space groups (e.g., P2₁/c) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
